1-cyclobutyl-1H-1,2,4-triazol-3-amine
Description
Properties
CAS No. |
1799427-32-9 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclobutyl Hydrazine Derivatives
A primary route involves cyclocondensation reactions between cyclobutyl-substituted hydrazines and carbonyl-containing precursors. For example, 3-amino-1,2,4-triazoles are classically synthesized via the reaction of hydrazine hydrate, cyanamide, and formic acid under controlled pH and temperature conditions . Adapting this method, cyclobutyl hydrazine (or its salts) can replace hydrazine hydrate to introduce the cyclobutyl moiety.
Procedure :
-
Formation of aminoguanidine formate : Cyclobutyl hydrazine reacts with cyanamide and formic acid at 0–10°C (pH 6–7), followed by heating to 60–100°C (pH 7–8) to form cyclobutyl aminoguanidine formate .
-
Cyclization : The intermediate is heated to 110–200°C, inducing cyclization to yield 1-cyclobutyl-1H-1,2,4-triazol-3-amine.
Key Parameters :
-
Temperature: 60–200°C
-
Yield: Dependent on purity of cyclobutyl hydrazine (typically 70–85%)
-
Challenges: Limited commercial availability of cyclobutyl hydrazine necessitates in-situ generation via reduction of cyclobutyl azides .
N-Alkylation of Pre-Formed Triazole Intermediates
N-Alkylation offers a modular approach by introducing the cyclobutyl group after triazole ring formation. This method avoids regioselectivity issues associated with direct cyclization.
Procedure :
-
Synthesis of 1H-1,2,4-triazol-3-amine : Prepared via high-pressure reaction of formic ester, hydrazine hydrate, and ammonium salts .
-
Alkylation : Reacting the triazole with cyclobutyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–100°C .
Example :
-
Starting material : 1H-1,2,4-triazol-3-amine (1.0 equiv)
-
Alkylating agent : Cyclobutyl bromide (1.2 equiv)
-
Conditions : DMF, K₂CO₃, 80°C, 12 hours
Advantages :
-
Flexibility in varying the alkyl group.
-
Avoids harsh cyclization conditions.
Limitations :
-
Competing alkylation at other triazole nitrogens necessitates careful optimization.
Microwave-Assisted Cyclization
Microwave (MW) irradiation enhances reaction efficiency for triazole syntheses. This method is particularly effective for cyclizing sterically hindered intermediates.
Procedure :
-
Formation of thiosemicarbazide intermediate : Cyclobutyl isothiocyanate reacts with hydrazine hydrate to form cyclobutyl thiosemicarbazide.
-
MW cyclization : The intermediate is heated under MW irradiation (120°C, DMF, 30 minutes) to form the triazole ring .
Key Data :
Multi-Step Synthesis via Spirocyclization
Spirocyclization strategies enable the construction of complex triazole architectures. For instance, spiro-1,2,4-triazoles are synthesized from amidrazones and cyclic ketones using p-toluenesulfonic acid (p-TSA) .
Adaptation for 1-Cyclobutyl Derivative :
-
Amidrazone formation : Cyclobutyl carbonyl chloride reacts with hydrazine to form cyclobutyl amidrazone.
-
Cyclization : Treated with cyclobutanone and p-TSA in refluxing ethanol to yield the spiro-triazole.
-
Ring-opening : Acidic hydrolysis cleaves the spiro structure, yielding 1-cyclobutyl-1H-1,2,4-triazol-3-amine.
Yield : 50–60% (over three steps) .
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70–85% | 6–12 hours | High atom economy | Requires cyclobutyl hydrazine synthesis |
| N-Alkylation | 65–75% | 12–24 hours | Modularity | Regioselectivity challenges |
| Microwave-Assisted | >90% | 30 minutes | Rapid synthesis | Specialized equipment required |
| Spirocyclization | 50–60% | 24–48 hours | Access to complex scaffolds | Multi-step, lower yield |
Industrial-Scale Considerations
Patent CN105906575A highlights a high-pressure autoclave method for 1H-1,2,4-triazole synthesis using formic esters and ammonium salts . Scaling this for the cyclobutyl derivative would involve:
-
Replacement of ammonium salts with cyclobutylamine.
-
Optimized conditions : 120°C, 2 hours, toluene solvent.
Purification : Crystallization from ethanol or methanol ensures >98% purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of cyclobutyl-substituted amines.
Substitution: Formation of various substituted triazole derivatives
Scientific Research Applications
Chemical Synthesis and Research Applications
1-Cyclobutyl-1H-1,2,4-triazol-3-amine serves as a building block for synthesizing more complex molecules. Its triazole moiety allows it to participate in various chemical reactions, making it valuable in the development of new compounds.
Biological Applications
Research indicates that 1-cyclobutyl-1H-1,2,4-triazol-3-amine possesses potential biological activities attributed to its interaction with specific molecular targets.
Medicinal Applications
The medicinal properties of 1-cyclobutyl-1H-1,2,4-triazol-3-amine are particularly promising:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor in biochemical pathways.
- Therapeutic Agents : The compound is being investigated for applications as antifungal, anticancer, and cardiovascular agents.
Agricultural Applications
In the agricultural sector, 1-cyclobutyl-1H-1,2,4-triazol-3-amine is utilized in developing agrochemicals:
- Herbicides and Fungicides : Its efficacy as a fungicide has been demonstrated, contributing to crop protection strategies.
Case Studies and Research Findings
Several studies have documented the applications of 1-cyclobutyl-1H-1,2,4-triazol-3-amine:
Antifungal Studies
Research has shown that derivatives of this compound exhibit antifungal activity significantly greater than traditional antifungal agents like fluconazole. For instance:
- A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of against Candida albicans, indicating potent antifungal properties .
Cancer Research
In cancer studies:
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring system can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical pathways. For example, in medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Microwave-assisted methods for diaryl derivatives (e.g., 6b) achieve moderate yields (47%), while catalyst-free multicomponent reactions for triazole hybrids reach 74–88% .
- Substituent Effects : Aromatic substituents (e.g., 4-methoxyphenyl) enhance antimicrobial activity, while nitro groups (e.g., MNTA, HM-I) improve energetic properties .
Table 2: Antimicrobial and Pharmacological Profiles
Key Observations :
- Antimicrobial Activity : Pyrazole-triazolopyrimidine hybrids exhibit MIC values of 12.5–25 μg/mL against Gram-positive and Gram-negative bacteria .
- Antiparasitic Activity: Compound 8 (a triazole analog of Megazol) shows potent trypanocidal activity (MIC: 1.2–2.5 μg/mL) with low cytotoxicity (>100 μM IC50 in human cells) .
- Anticancer Activity : A Mn(II) complex with a triazol-3-amine ligand induces apoptosis in HeLa cells (IC50: 8.7 μM) via ROS generation and mitochondrial dysfunction .
Physicochemical and Energetic Properties
Table 3: Stability and Energetic Performance
| Compound | Sensitivity (Impact) | Detonation Velocity (km/s) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|
| MNTA | Low (similar to TATB) | – | >200 | |
| HM-I | Low | 8.1–8.5 | 180–200 | |
| Tetryl (Reference) | High | 7.6 | 130 |
Key Observations :
- Energetic Materials : HM-I, a nitro-substituted triazol-3-amine, outperforms tetryl in detonation velocity (8.1–8.5 vs. 7.6 km/s) while maintaining low sensitivity .
- Thermal Stability : Nitro groups (MNTA, HM-I) enhance thermal stability (>200°C), critical for explosive applications .
Electronic and Structural Insights
- HOMO/LUMO Energies : Compound 8 (Megazol analog) exhibits HOMO/LUMO energies of -9.62/-1.72 eV, suggesting electron-withdrawing nitro groups stabilize the molecule and enhance bioactivity .
- Crystallography : Aryl-substituted triazol-3-amines (e.g., 6b) display planar triazole rings, facilitating π-π stacking in crystal lattices .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-cyclobutyl-1H-1,2,4-triazol-3-amine with high purity?
- Methodological Answer : Synthesis of triazole derivatives typically involves cyclocondensation of precursors under controlled temperature (60–120°C) and pH (neutral to mildly acidic). For example, similar compounds like 1-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine require catalysts (e.g., Cu(I) for click chemistry) and solvents like DMF or THF to stabilize intermediates . Key steps include:
- Precursor activation via halogenation or nitration.
- Cyclization under reflux with stirring for 12–24 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Data Insight : Yields for analogous triazoles range from 65–85% when reaction parameters are tightly controlled .
Q. How is the structure of 1-cyclobutyl-1H-1,2,4-triazol-3-amine confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, triazole protons resonate at δ 7.5–8.5 ppm, while cyclobutyl protons appear as multiplets near δ 2.0–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks).
- Infrared (IR) Spectroscopy : Amine N-H stretches (~3300 cm) and triazole ring vibrations (~1500 cm) are diagnostic .
Advanced Research Questions
Q. How can synthetic yields be improved for 1-cyclobutyl-1H-1,2,4-triazol-3-amine while minimizing side products?
- Methodological Answer : Advanced strategies include:
- Flow Chemistry : Continuous flow systems enhance reaction homogeneity and reduce byproducts (e.g., 20% yield increase reported for similar triazoles ).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves regioselectivity .
- Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized Cu nanoparticles) enhance recyclability and reduce metal contamination .
Q. What analytical contradictions arise in characterizing 1-cyclobutyl-1H-1,2,4-triazol-3-amine, and how are they resolved?
- Case Study : Elemental analysis discrepancies (e.g., C/H/N ratios) in triazole derivatives often stem from tautomerism or hydrate formation. For example, 3-phenyl-1H-1,2,4-triazol-5-amine crystallizes as a 1:1 tautomeric mixture, resolved via X-ray diffraction .
- Resolution Workflow :
Compare experimental vs. theoretical NMR shifts.
Perform dynamic NMR to detect tautomeric equilibria.
Use single-crystal X-ray diffraction for unambiguous confirmation .
Q. What computational methods predict the biological activity of 1-cyclobutyl-1H-1,2,4-triazol-3-amine?
- Methodological Answer :
- Molecular Docking : Simulate interactions with targets like kinases or GPCRs using software (AutoDock, Schrödinger). Cyclobutyl’s steric bulk may hinder binding compared to phenyl analogs .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity. For example, cyclobutyl’s lower hydrophobicity (vs. benzyl) may reduce membrane permeability .
Key Research Gaps and Future Directions
- Stereoelectronic Effects : Cyclobutyl’s ring strain may alter reactivity vs. phenyl or benzyl derivatives. Comparative studies using X-ray crystallography are needed .
- Biological Screening : Prioritize assays for kinase inhibition (e.g., EGFR) and antimicrobial activity, leveraging structural parallels to active triazoles .
- Scalability : Adapt batch synthesis to continuous flow for industrial-grade production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
